Lythidathion is categorized under the broader class of organophosphates, which are known for their role in inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects. This compound is recognized under the CAS number 2669-32-1 and has been documented in various chemical databases, including PubChem and the Environmental Protection Agency's DSSTox database .
The synthesis of Lythidathion involves several chemical reactions that can be executed through various methods. One common synthetic route includes the use of sodium hydroxide as a base to facilitate the reaction between thiophosphoryl chloride and an alcohol in the presence of a nitrogen-containing compound.
Lythidathion's molecular structure features a thiazolidine ring, which is characteristic of many organophosphorus compounds. The compound's structure can be represented by its canonical SMILES notation: CCOC1=NN(C(=O)S1)CSP(=S)(OC)OC
, indicating the presence of various functional groups including an ester and thioether functionalities.
Lythidathion undergoes several chemical reactions that are pivotal for its function as an insecticide. The primary reaction involves the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine in synapses, which disrupts normal nerve function in insects.
The mechanism by which Lythidathion exerts its insecticidal effects is primarily through enzyme inhibition. By binding to acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to continuous stimulation of the nervous system.
Lythidathion exhibits several notable physical and chemical properties that influence its application as an insecticide:
Property | Value |
---|---|
Molecular Weight | 316.4 g/mol |
Boiling Point | Approximately 85–86 °C at 1 mmHg |
Physical State | Pale yellow oily liquid |
Solubility | Soluble in organic solvents like methanol and acetonitrile |
Stability | Sensitive to hydrolysis under alkaline conditions |
These properties indicate that Lythidathion must be handled carefully to maintain efficacy and minimize environmental impact .
Lythidathion is primarily used in agriculture as an insecticide. Its effectiveness against various pests makes it valuable for crop protection.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2